3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene
CAS No.:
Cat. No.: VC17266226
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3NO3 |
|---|---|
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |
| Standard InChI | InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |
| Standard InChI Key | CHEDAZJVCOQYHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-] |
Introduction
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is a member of the nitrobenzene family, which includes compounds known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its fluorinated and difluoroethoxy substituents, which can significantly influence its chemical properties and potential applications.
Synthesis and Preparation
The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene typically involves multi-step organic reactions. These may include nitration reactions to introduce the nitro group, followed by fluorination and etherification steps to add the difluoroethoxy substituent. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Applications and Potential Uses
While specific applications of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene are not widely documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. The presence of fluorine atoms can enhance stability and bioavailability, making such compounds attractive for drug development. Additionally, the difluoroethoxy group can contribute to solubility and reactivity, potentially useful in chemical synthesis.
Safety and Handling
Handling 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene requires caution due to its potential toxicity and reactivity. Although specific safety data for this compound is limited, nitrobenzenes are generally considered hazardous and should be handled with protective equipment in well-ventilated areas.
| Safety Consideration | Recommendation |
|---|---|
| Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Well-ventilated area |
| Handling | Avoid skin contact and inhalation |
Research Findings and Future Directions
Research on 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is limited, but studies on similar compounds suggest potential applications in organic synthesis and materials science. Future research could focus on optimizing synthesis conditions, exploring biological activity, and developing new applications for this and related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume